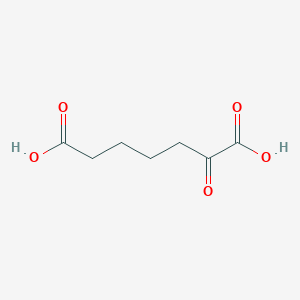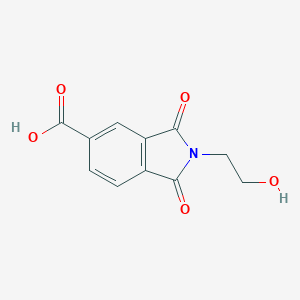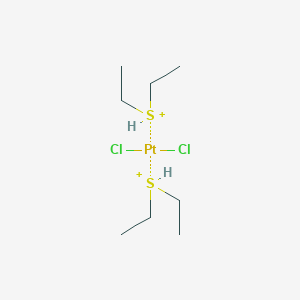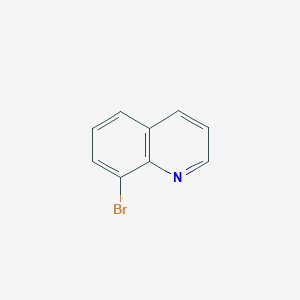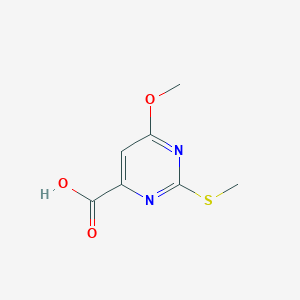
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid exhibits a range of biochemical and physiological effects. It has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans. Additionally, this compound has been shown to exhibit antitumor activity against a range of cancer cell lines. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid in lab experiments is its broad range of potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its potential use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. One potential area of study is the development of novel therapeutic agents based on this compound. Additionally, further investigation into the mechanism of action of this compound may provide insight into its potential use in the treatment of various diseases. Furthermore, studies investigating the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves the reaction of 2-chloro-6-methoxypyrimidine-4-carboxylic acid with sodium methylthiolate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of approximately 80%.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antifungal, antitumor, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Propiedades
Número CAS |
15584-03-9 |
|---|---|
Nombre del producto |
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid |
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
6-methoxy-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) |
Clave InChI |
GYVNDEWERGAJHW-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
SMILES canónico |
COC1=NC(=NC(=C1)C(=O)O)SC |
Otros números CAS |
15584-03-9 |
Sinónimos |
6-methoxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



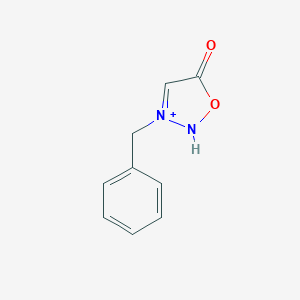
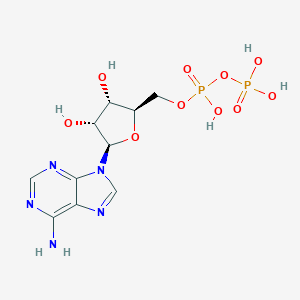
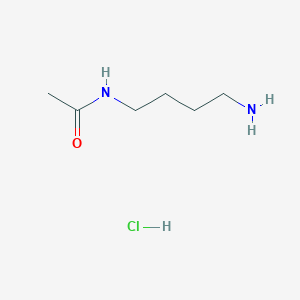
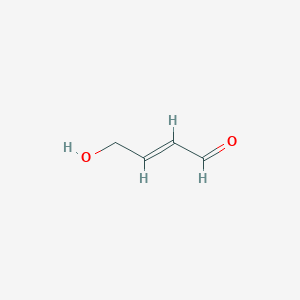
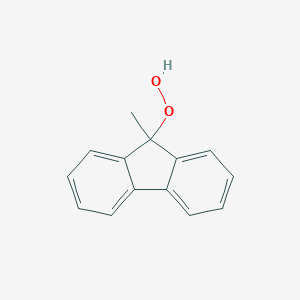
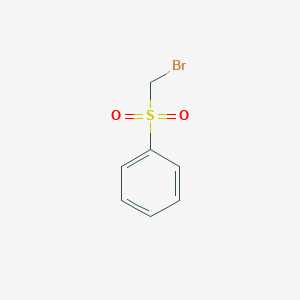
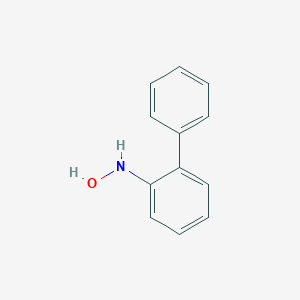
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
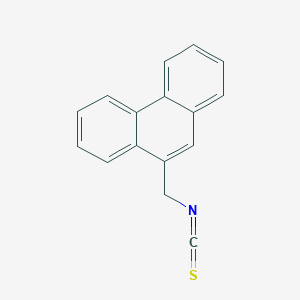
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
